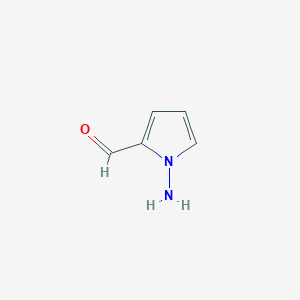

1-Amino-1H-pyrrole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

874112-78-4 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

1-aminopyrrole-2-carbaldehyde |

InChI |

InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2 |

InChI Key |

UPQQOGZJLNUIQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C=O)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Amino 1h Pyrrole 2 Carbaldehyde and Its Analogs

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde group in 1-Amino-1H-pyrrole-2-carbaldehyde is susceptible to nucleophilic attack, a fundamental reaction of carbonyl compounds. masterorganicchemistry.comyoutube.com The carbonyl carbon, being electron-deficient, readily accepts electrons from nucleophiles. This addition leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

The reactivity of the aldehyde can be influenced by the electronic properties of the pyrrole (B145914) ring and its substituents. The amino group at the 1-position, being an electron-donating group, can modulate the electrophilicity of the carbonyl carbon. The rate of nucleophilic addition is generally enhanced by adjacent electron-withdrawing groups and diminished by electron-donating groups. masterorganicchemistry.com

A notable example of a nucleophilic addition reaction is the formation of azafulvene derivatives. In the presence of secondary amines, such as diisopropylamine, this compound analogs can be converted to stable 6-amino-1-azafulvenes. The steric hindrance provided by bulky substituents on the amine can inhibit further nucleophilic attack on the newly formed C-6 position of the azafulvene. cdnsciencepub.com

Condensation Reactions and Schiff Base Formation

A primary pathway for the reactivity of this compound involves condensation reactions, particularly with primary amines, to form Schiff bases, also known as imines. ekb.egjetir.org This reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the Schiff base. ekb.egjetir.org

These Schiff bases are valuable intermediates in organic synthesis and have been utilized in the preparation of various heterocyclic compounds and metal complexes. ekb.egresearchgate.netjetir.org The formation of Schiff bases from pyrrole-2-carbaldehyde derivatives has been reported with a variety of amines, including anilines and amino acids. researchgate.netjetir.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Schiff Base (Imine) | ekb.egjetir.org |

| Pyrrole-2-carbaldehyde | Aniline | N-((1H-pyrrol-2-yl)methylene)aniline | researchgate.net |

| Pyrrole-2-carbaldehyde | L-Alanine | Potassium(Z)-2-(((1H-pyrrol-2-yl)methylene)amino)propanoate | jetir.org |

Oximation Reactions and Formation of Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of oxime derivatives. This is a specific type of condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a C=N-OH functional group. researchgate.net

Quantum-chemical studies on the oximation of N-allenyl-1H-pyrrole-2-yl-carbaldehydes have shown that the reaction mechanism is influenced by the solvent, which can facilitate proton transfer and affect the activation barriers of the reaction. researchgate.netdntb.gov.ua These studies indicate that the presence of solvent molecules is crucial for accurately modeling the reaction kinetics. dntb.gov.ua

Annulation Reactions, including [4+2] Cycloadditions

This compound and its derivatives can participate in annulation reactions, which involve the formation of a new ring fused to the pyrrole core. A notable example is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. This reaction proceeds under mild conditions using a base like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) to afford multisubstituted 5,6-dihydroindolizines in moderate to high yields. rsc.org

Furthermore, palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines provide a "one-pot" synthesis of pyrroles. mdpi.com While not directly involving this compound as a starting material, this methodology highlights the utility of annulation strategies in pyrrole chemistry. Another significant cycloaddition is the organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles (generated from 1H-pyrrole-2-carbinols) with aryl acetaldehydes. nih.govacs.org This reaction, catalyzed by a BINOL-phosphoric acid, yields densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity. nih.govacs.org

Intramolecular Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine, after the initial oximation, can undergo intramolecular cyclization to yield pyrrolopyrazine oxides. researchgate.net

Theoretical studies have indicated that for this cyclization step, the presence of a single solvent molecule is often sufficient to model the reaction pathway, in contrast to the two solvent molecules required for the initial oximation. researchgate.net The propensity for intramolecular cyclization is a key feature in the synthesis of complex heterocyclic structures from pyrrole-2-carbaldehyde precursors.

Influence of Substituents on Reactivity and Kinetic Characteristics

Substituents on the pyrrole ring can significantly influence the reactivity and kinetic characteristics of this compound and its analogs. Quantum chemical studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine have revealed the impact of substituents at the 4- and 5-positions of the pyrrole ring. researchgate.net

It was found that aryl substituents tend to favor the reaction, including both the oximation and the subsequent intramolecular cyclization steps. In contrast, alkyl substituents were found to have an unfavorable effect on the reaction kinetics. researchgate.net This highlights the importance of electronic effects transmitted through the pyrrole ring in modulating the reactivity of the aldehyde and other functional groups.

Post-Synthetic Diversification and Peripheral Functionalization

The pyrrole ring and its substituents in derivatives of this compound can be further modified, allowing for post-synthetic diversification and peripheral functionalization. For example, the synthesis of halogen-doped pyrrole building blocks provides a platform for introducing further chemical diversity. nih.gov

The functionalization of the pyrrole core can be achieved through various reactions. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide demonstrates the possibility of introducing halogen atoms to the pyrrole ring. nih.gov These modified pyrrole derivatives can then be used in the synthesis of more complex molecules, such as the antibacterial compound that acts as a DNA gyrase B inhibitor. nih.gov This approach of building upon a core pyrrole structure allows for the systematic exploration of structure-activity relationships.

Chemo-, Regio-, and Stereospecific Reactions of Pyrrole Carbaldehydes

The reactivity of the pyrrole ring, particularly when substituted with multiple functional groups, presents a complex yet synthetically valuable landscape. The interplay of electron-donating and electron-withdrawing groups dictates the chemo-, regio-, and stereoselectivity of its reactions. While specific studies on this compound are limited, a significant body of research on its analogs, particularly polyfunctional pyrroles, provides critical insights into its probable reaction pathways. These analogs serve as essential models for understanding how the aldehyde function on a pyrrole core behaves in various chemical transformations.

Polyfunctional pyrroles, which contain a variety of reactive centers, are valuable intermediates in organic synthesis. researchgate.netscispace.com The selective transformation of one functional group in the presence of others is a key challenge and a primary focus of study. Research has demonstrated that regioselective reduction, oxidation, and Wittig reactions can be achieved, yielding a range of pyrrole derivatives suitable for further synthetic applications. researchgate.netresearchgate.net

A prominent example used in reactivity studies is 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde. Investigations into this molecule have revealed distinct selectivity in its reactions. For instance, the reaction with potassium permanganate (B83412) results in the regioselective oxidation of the formyl group at the 2-position. researchgate.net Similarly, the Wittig reaction with one equivalent of a triphenylphosphorane selectively occurs at the 2-formyl group, producing 2-alkenyl substituted pyrroles. researchgate.net

The stereochemistry of these reactions is also a critical aspect. The Wittig reaction involving pyrrole carbaldehydes has been shown to be stereoselective, typically yielding the trans isomer of the resulting alkene, which can be confirmed by the large coupling constant (J ≈ 16 Hz) of the olefinic protons in NMR spectroscopy. scispace.com

Detailed research findings on these selective reactions are summarized in the tables below.

Table 1: Regioselective Oxidation of Polyfunctional Pyrroles

This table summarizes the regioselective oxidation of a polyfunctional pyrrole analog. The reaction demonstrates a clear preference for the oxidation of the formyl group at the C2 position over the one at the C4 position.

| Substrate | Reagent | Product | Selectivity | Reference |

| 3,5-Dichloropyrrole-2,4-dicarboxaldehyde | Potassium Permanganate (KMnO₄) | 3,5-Dichloro-4-formyl-1H-pyrrole-2-carboxylic acid | Regioselective oxidation of the 2-formyl group | researchgate.net |

Table 2: Chemo-, Regio-, and Stereoselective Wittig Reaction of Polyfunctional Pyrroles

This table details the Wittig reaction on a di-formylated pyrrole, illustrating how the reaction is selective for one aldehyde group and results in a specific stereoisomer.

| Substrate | Reagent | Product | Selectivity | Reference |

| 3,5-Dichloropyrrole-2,4-dicarboxaldehyde | Triphenylphosphorane (1 equiv.) | 2-Alkenyl substituted pyrrole | Chemoselectivity: Reacts with aldehyde, not chloro groups. Regioselectivity: Occurs at the 2-formyl group. Stereoselectivity: Forms the trans alkene. | researchgate.netscispace.com |

Table 3: Regioselective Nucleophilic Reactions Based on N-Substitution

This table illustrates how the substituent on the pyrrole nitrogen atom dictates the site of nucleophilic attack, shifting the reaction from the aldehyde group to a ring position.

| Substrate | Reagent | Product | Selectivity | Reference |

| 3,5-Dichloro-1H-pyrrole-2,4-dicarboxaldehyde | Secondary Amine | Methylene-substituted pyrrole | Regioselective condensation at the 2-carbaldehyde | researchgate.net |

| N-Alkyl-3,5-dichloropyrrole-2,4-dicarboxaldehyde | Secondary Amine | 5-Substituted pyrrole | Regioselective substitution of the 5-chloro group | researchgate.net |

Structural Analysis and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-Amino-1H-pyrrole-2-carbaldehyde in solution. hyphadiscovery.com By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR and ¹³C-NMR Applications in Pyrrole (B145914) Carbaldehyde Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize pyrrole carbaldehyde derivatives. mdpi.comnih.gov In ¹H-NMR, the chemical shifts, coupling constants, and integration of proton signals provide a map of the hydrogen atoms within the molecule. For a typical pyrrole-2-carbaldehyde, distinct signals are observed for the aldehyde proton, the pyrrole ring protons, and any substituents. chemicalbook.comrsc.org For instance, in related pyrrole-2-carbaldehyde compounds, the formyl proton (-CHO) typically appears as a singlet in the downfield region of the spectrum. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Substituted Pyrrole-3-carbaldehydes

| Compound | ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) |

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.9 Hz, 2H), 3.77 (s, 3H) | 185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4 |

| 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 9.65 (s, 1H), 8.11 (d, J = 8.0 Hz, 1H), 8.01 (t, J = 1.4 Hz, 1H), 7.41–7.49 (m, 2H), 6.97 (d, J = 8.0 Hz, 2H), 6.87 (d, J = 3.0 Hz, 1H), 6.82 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.8 Hz, 2H), 3.73 (s, 3H) | 186.0, 159.3, 147.9, 138.2, 136.6, 131.1, 130.8, 129.2, 127.3 (2C), 125.8, 125.5, 124.9, 123.2, 114.6 (2C), 108.8, 55.5 |

| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 9.73 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.89 (d, J = 3.0 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H) | 186.0, 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4 |

| 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 9.67 (s, 1H), 7.28–7.32 (m, 3H), 7.18–7.20 (m, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 3.2 Hz, 1H), 6.85 (d, J = 3.2 Hz, 1H), 6.80 (d, J = 8.8 Hz, 2H), 3.77 (s, 3H) | 187.0, 158.7, 142.4, 131.6, 130.9 (2C), 129.1, 128.4, 128.1 (2C), 127.0 (2C), 124.9, 124.3, 114.2 (2C), 107.6, 55.3 |

Data sourced from a study on substituted pyrrole-3-carbaldehydes and may not represent this compound directly. rsc.org

Variable Temperature NMR Studies for Conformational Analysis

Variable temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants that are indicative of conformational exchange processes. For flexible molecules, lowering the temperature can "freeze out" different conformers on the NMR timescale, allowing for their individual characterization. These studies can provide insights into rotational barriers around single bonds, such as the bond connecting the amino group or the carbaldehyde group to the pyrrole ring. The information gathered from VT-NMR is crucial for understanding the molecule's dynamic behavior and its preferred conformations in solution. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

IR and UV-Vis spectroscopy are complementary techniques that probe the vibrational and electronic properties of this compound, respectively.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the aldehyde, and the C-H and C=C stretching of the pyrrole ring. nih.gov The position and intensity of these bands can provide clues about the molecular structure and bonding. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For this compound, the conjugated system of the pyrrole ring and the carbaldehyde group is expected to give rise to distinct absorption bands in the UV-Vis spectrum. nih.govnist.gov

Table 2: Spectroscopic Data for a Related Compound, 4-Acetyl-1H-pyrrole-2-carbaldehyde

| Spectroscopic Technique | Key Features |

| Infrared (IR) | Not explicitly detailed in the provided search results. |

| UV-Visible (UV-Vis) | Not explicitly detailed in the provided search results. |

Specific IR and UV-Vis data for this compound were not available in the search results. Data for a related compound is presented for illustrative purposes.

Mass Spectrometry Techniques in Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uni.lu

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. openstax.org The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the molecule's structure. Analysis of these fragmentation patterns can help to elucidate the connectivity of the atoms. nist.govnist.govresearchgate.net

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. In CI-MS, a reagent gas is ionized, which then transfers a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. This method is particularly useful for confirming the molecular weight of the compound. lifesciencesite.com

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 111.05529 | 117.8 |

| [M+Na]⁺ | 133.03723 | 127.2 |

| [M-H]⁻ | 109.04073 | 120.2 |

| [M+NH₄]⁺ | 128.08183 | 140.7 |

| [M+K]⁺ | 149.01117 | 125.9 |

| [M+H-H₂O]⁺ | 93.045270 | 111.9 |

| [M+HCOO]⁻ | 155.04621 | 143.9 |

| [M+CH₃COO]⁻ | 169.06186 | 168.2 |

| [M+Na-2H]⁻ | 131.02268 | 124.4 |

| [M]⁺ | 110.04746 | 116.8 |

| [M]⁻ | 110.04856 | 116.8 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. biosynth.com By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed map of electron density can be constructed, from which the positions of all atoms can be determined with high accuracy. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, an X-ray crystal structure would reveal the planarity of the pyrrole ring, the conformation of the amino and carbaldehyde substituents, and any hydrogen bonding or other intermolecular forces that govern the crystal packing. nih.gov Such data is invaluable for understanding the molecule's intrinsic structural properties and its interactions in a condensed phase. mdpi.com

Table 4: Crystal Data for a Related Compound, 4-Acetyl-1H-pyrrole-2-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.811 (5) |

| b (Å) | 13.219 (5) |

| c (Å) | 13.167 (5) |

| β (°) | 95.602 (5) |

| Volume (ų) | 660.2 (9) |

| Z | 4 |

Data for a related compound is presented for illustrative purposes. nih.gov

Additional Analytical Techniques for Complex Characterization

Beyond the foundational spectroscopic methods, a suite of additional analytical techniques is indispensable for a comprehensive understanding of the physicochemical properties of metal complexes derived from this compound. These methods provide critical data on the thermal decomposition pathways, the nature of the metal-ligand bonding in solution, and the fundamental elemental composition, thus corroborating the proposed structures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful tool for investigating the thermal stability and decomposition patterns of coordination compounds. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable information about the presence of coordinated or lattice solvent molecules and the thermal robustness of the ligand framework upon chelation.

In studies of Schiff base complexes, the TGA curve often reveals a multi-step decomposition process. For instance, initial weight loss at lower temperatures, typically below 150 °C, is generally attributed to the removal of lattice water molecules. Subsequent weight loss at higher temperatures can correspond to the loss of coordinated water molecules, followed by the decomposition of the organic ligand and any counter-ions present. The final residue at the end of the analysis is typically a stable metal oxide. researchgate.netprimescholars.com

For example, the thermal analysis of metal complexes with Schiff bases derived from substituted thiosemicarbazide (B42300) and 1H-pyrrole-2-carboxaldehyde showed enhanced thermal stability upon complexation, with decomposition temperatures of 217°C for a Ni(II) complex and 205°C for a Cu(II) complex. flayoophl.com Similarly, Schiff base complexes derived from 2-aminophenol (B121084) and salicylaldehyde (B1680747) demonstrated that the metallation increased the thermal stability compared to the free ligand. researchgate.net While specific TGA data for this compound complexes is not yet widely published, the expected thermograms would likely follow these general patterns, providing crucial evidence for the proposed coordination sphere.

Table 1: Illustrative Thermogravimetric Analysis Data for a Hypothetical Metal Complex of a this compound Schiff Base

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 120 | 5.2 | Loss of lattice water molecules |

| 150 - 250 | 8.5 | Loss of coordinated water molecules |

| 280 - 450 | 45.8 | Decomposition of the organic ligand |

| > 450 | - | Formation of stable metal oxide |

| Note: This table is illustrative and based on typical data for similar Schiff base complexes. |

Molar Conductivity Studies for Ligand-Metal Complexes

Molar conductivity measurements are a fundamental technique used to determine the electrolytic nature of metal complexes in solution. By measuring the electrical conductivity of a dilute solution of the complex, typically in a polar solvent like DMF or DMSO, it is possible to infer whether the counter-ions are directly coordinated to the metal center or exist as free ions in the solution.

Low molar conductivity values are indicative of non-electrolytic complexes, where the anions are part of the coordination sphere. yu.edu.jo Conversely, higher molar conductivity values suggest that the anions are not coordinated to the metal ion and the complex behaves as an electrolyte. primescholars.com For instance, in a study of Schiff base complexes derived from 4-pyridine carboxaldehyde, the low molar conductivity values in the range of 14-23 ohm⁻¹cm²mol⁻¹ indicated their non-electrolytic nature. jocpr.com In contrast, some Fe(III), Co(II), and Ni(II) chelates of a Schiff base from 2-thiophene carboxaldehyde were found to be 3:1 and 2:1 electrolytes, respectively. primescholars.com

The molar conductance of Ni(II) and Cu(II) complexes with a Schiff base derived from pyrrole-2-carboxaldehyde and thiosemicarbazide were found to be 38.20 and 24.20 ohm⁻¹cm²mol⁻¹, respectively, suggesting their non-electrolytic character. flayoophl.comflayoophl.com These studies underscore the importance of molar conductivity in elucidating the complete structural formula of a complex in solution.

Table 2: Representative Molar Conductivity Data for Schiff Base Metal Complexes

| Complex | Solvent | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Nature of Complex |

| [Cu(L)Cl₂] | DMF | 15.8 | Non-electrolyte |

| [Ni(L)(H₂O)₂]Cl₂ | DMF | 135.2 | 1:2 Electrolyte |

| [Co(L)₂]NO₃ | DMSO | 75.6 | 1:1 Electrolyte |

| [Zn(L)₂] | DMF | 10.5 | Non-electrolyte |

| Note: This table presents typical values for illustrative purposes. 'L' represents a Schiff base ligand derived from this compound. |

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This data is crucial for verifying the empirical formula of both the Schiff base ligand and its metal complexes.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For instance, elemental analysis of Schiff base metal complexes often confirms the metal-to-ligand stoichiometry, which can be 1:1 or 1:2. yu.edu.jo

Numerous studies on Schiff base complexes, including those derived from pyrrole-2-carbaldehyde, consistently report elemental analysis data that aligns well with the proposed structures, thereby validating the synthetic pathway and the final composition of the complexes. mdpi.comjetir.org

Table 3: Example of Elemental Analysis Data for a Schiff Base Ligand and its Metal Complex

| Compound | Formula | Calculated (%) | Found (%) |

| Ligand (L) | C₁₂H₁₂N₄O | C: 63.15, H: 5.30, N: 24.55 | C: 63.10, H: 5.25, N: 24.50 |

| [Cu(L)Cl₂] | C₁₂H₁₂Cl₂CuN₄O | C: 39.73, H: 3.33, N: 15.45 | C: 39.68, H: 3.30, N: 15.41 |

| Note: This table is a hypothetical example to illustrate the format and nature of elemental analysis data. |

Theoretical and Computational Investigations of 1 Amino 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Modeling of Reaction Mechanisms

While no specific quantum chemical modeling of reaction mechanisms for 1-Amino-1H-pyrrole-2-carbaldehyde was found, extensive research has been conducted on the related compound, pyrrole-2-carbaldehyde (PCL). These studies focus on its proton transfer dynamics, which are crucial for understanding its chemical behavior. Theoretical investigations using methods like Hartree-Fock, Density Functional Theory (DFT), MP2, and CCSD have been employed to map out reaction pathways and potential energy surfaces. arxiv.org

A study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) highlights the use of quantum chemical methods (specifically B2PLYP-D3BJ/6-311+G**//B3LYP/6-31+G*) to investigate reaction mechanisms, including oximation and intramolecular cyclization. researchgate.net This type of computational approach would be equally applicable to understanding the reactivity of the aldehyde group in this compound.

For the parent compound PCL, the surrounding solvent environment has a significant impact on proton transfer processes. arxiv.org The presence of a solvent introduces correlation energy that can alter the dynamics of a proton transfer reaction. arxiv.org In hydrocarbon (nonpolar) solvents, PCL exhibits a large Stokes shifted emission band, which is indicative of an excited-state intramolecular proton transfer (ESIPT). arxiv.org Conversely, in hydroxylic polar solvents, the mechanism shifts to intermolecular proton transfer. arxiv.org

Quantum chemical studies on N-allenylpyrrole-2-carbaldehyde have shown that explicitly including solvent molecules in the calculations is critical for accurately modeling reaction steps. researchgate.net These models demonstrate that solvent molecules can facilitate proton transfer and are necessary to reproduce activation barriers adequately. researchgate.net For instance, modeling the oximation reaction required the inclusion of two solvent molecules, whereas the cyclization step was sufficiently modeled with just one. researchgate.net These findings underscore the necessity of accounting for solvent effects in any future computational analysis of this compound.

Detailed two-dimensional potential energy surfaces (PES) have been computed for PCL to identify all relevant stationary points, including transition states, along the reaction pathway. arxiv.org The calculation of the PES is fundamental to understanding the energy profile of a reaction, locating the transition state, and determining the energy barriers between reactants, intermediates, and products. arxiv.org A transition state for the proton transfer in PCL has been reported in both gas-phase and reaction-field calculations, providing a theoretical model for this key chemical transformation. arxiv.org

Conformational Analysis using Ab Initio and Density Functional Theory (DFT) Methods

Specific conformational analysis studies on this compound are not available in the reviewed literature. However, research on derivatives of pyrrole-2-carbaldehyde provides a framework for how such an analysis would be conducted. For configurational isomers of pyrrole-2-carbaldehyde oxime, a combination of NMR spectroscopy and computational methods, including MP2 and DFT calculations, was used to determine the preferable conformations. These studies revealed that both E and Z isomers favor a syn orientation of the oxime group relative to the pyrrole (B145914) ring, a conformation stabilized by intramolecular hydrogen bonds.

This combined experimental and theoretical approach allows for a detailed understanding of conformational preferences and the stabilizing interactions that dictate them. A similar investigation of this compound would likely focus on the rotational barrier of the C-N bond of the amino group and the C-C bond of the carbaldehyde group, as well as the potential for intramolecular hydrogen bonding between the amino hydrogens and the aldehyde oxygen.

Studies on Intermolecular Interactions and Dimerization Phenomena

While direct studies on the dimerization of this compound are absent from the literature, research on PCL provides significant insights. The dimerization of PCL has been studied using Fourier transform infrared spectroscopy in the context of modeling antiparallel β-sheet formation in peptides. nist.gov This research found that PCL forms a dimer stabilized by intermolecular hydrogen bonds, specifically between the N-H group of one monomer and the C=O group of another. nist.gov

However, the study noted that accurately predicting the hydrogen bond-induced frequency shifts and the planar structure of the dimer is challenging for some computational methods, including certain hybrid density functionals and Møller-Plesset perturbation calculations. nist.gov This highlights the complexity of modeling these non-covalent interactions accurately. For this compound, intermolecular interactions would likely be more complex, involving potential hydrogen bonds from the N-H protons of the amino group in addition to interactions at the aldehyde site, potentially leading to different dimerization patterns or larger aggregates.

Electronic Structure Calculations and Property Predictions

Detailed experimental or high-level computational studies on the electronic structure of this compound are not currently published. However, public databases provide predicted properties based on its structure. These predictions offer a preliminary look at its physicochemical characteristics.

Below is a table of computationally predicted properties for this compound. uni.lu

| Predicted Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | PubChemLite uni.lu |

| Monoisotopic Mass | 110.04801 Da | PubChemLite uni.lu |

| XlogP | 0.8 | PubChemLite uni.lu |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]⁺ | 117.8 | PubChemLite uni.lu |

| [M+Na]⁺ | 127.2 | PubChemLite uni.lu |

| [M-H]⁻ | 120.2 | PubChemLite uni.lu |

These predicted values serve as a baseline for future experimental verification and more advanced computational studies, which would be necessary to fully characterize the electronic properties, such as the frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and dipole moment, and to understand how the amino group modulates the electronic structure of the pyrrole-2-carbaldehyde scaffold.

Applications of 1 Amino 1h Pyrrole 2 Carbaldehyde and Its Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of an amino group on the pyrrole (B145914) nitrogen and an aldehyde at the adjacent carbon makes 1-Amino-1H-pyrrole-2-carbaldehyde a highly reactive and versatile precursor in organic synthesis. These functional groups can be independently or concertedly involved in reactions to construct intricate molecular architectures.

Synthesis of Heterocyclic Compounds and Ring Systems (e.g., Indolizines, Pyrrolopyrazine Oxides)

The pyrrole-2-carbaldehyde framework is a cornerstone for synthesizing fused heterocyclic systems, most notably indolizines and pyrrolopyrazines. nih.govacs.org Indolizines, which are isomers of indole, are present in numerous natural alkaloids and synthetic compounds with significant biological activity. nih.gov

One of the most powerful methods for constructing the indolizine (B1195054) core is the [3+2] dipolar cycloaddition reaction. nih.govwikipedia.orgresearchgate.net In this context, while direct examples involving this compound are not extensively documented, a plausible and chemically sound pathway can be proposed. The N-amino group can be converted into a heteroaromatic N-ylide. An ylide is a neutral molecule containing a negatively charged carbon atom bonded to a positively charged heteroatom. This ylide can be generated in situ by reacting this compound with a base. This reactive intermediate, an azomethine ylide, can then react with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate), to construct the five-membered ring of the indolizine system. researchgate.net The aldehyde group at the 2-position of the pyrrole ring is an easily modifiable handle that can be used for further diversification of the resulting indolizine structure. nih.gov

Similarly, this reactive building block is utilized in the synthesis of pyrrolo[1,2-a]pyrazines. Research has shown that enaminones derived from 2-formylpyrrole derivatives can be cyclized with ammonium (B1175870) acetate (B1210297) to yield the pyrrolo[1,2-a]pyrazine (B1600676) core. acs.org The presence of the 1-amino group offers a direct route to such nitrogen-containing fused systems, potentially simplifying synthetic pathways and allowing for novel substitutions. Some of these synthesized pyrrolo[1,2-a]pyrazines have demonstrated potent antifungal activity. acs.org

Creation of Oligopyrrole Macrocycles

The synthesis of oligopyrrole macrocycles, such as porphyrins and their analogues, is a sophisticated area of organic chemistry. These molecules are crucial in areas ranging from biological functions to materials science. Typically, their synthesis involves the condensation of pyrrole units, often functionalized with aldehydes.

While the use of this compound specifically for the creation of oligopyrrole macrocycles is not a widely reported application in the reviewed literature, the fundamental reactivity of the molecule is relevant to macrocyclization strategies. The formation of large rings often relies on dynamic covalent chemistry, such as the reversible formation of imine bonds from aldehydes and amines. nih.gov In principle, the dual functionality of this compound could be exploited in condensation reactions with other difunctional monomers to build macrocyclic structures, although this potential remains largely unexplored.

Contributions to Medicinal Chemistry Research

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. nih.govmdpi.com Derivatives of pyrrole-2-carbaldehyde are actively investigated for their therapeutic potential.

Scaffold for Novel Drug Candidate Design

The structure of this compound is an ideal starting point for the design of new drug candidates. The pyrrole core serves as the central scaffold, while the aldehyde and N-amino groups act as key "vectors" for synthetic modification. These positions can be functionalized to create large libraries of related compounds, allowing chemists to systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

For example, pyrrole-2-carboxamides (which can be synthesized from the corresponding carbaldehyde) have been designed as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, offering a potential treatment for drug-resistant tuberculosis. ox.ac.uk In other studies, pyrrole carbaldehyde derivatives have been identified as effective templates for inhibitors of enoyl-ACP reductase, another important antitubercular target. rsc.org The pyrrolopyrimidine core, accessible from aminopyrrole precursors, has been optimized to create potent antimetastatic agents, with one compound, metarrestin, advancing to clinical trials. nih.gov The N-amino group in the title compound provides a unique site for modification that differs from the more commonly studied N-alkyl or N-aryl pyrroles, offering an opportunity to develop novel intellectual property and explore new pharmacophore space.

Development of Fluorescent Probes for Biological Detection

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. A common strategy in probe design involves a reaction-triggered event that "turns on" fluorescence. This often involves an intramolecular cyclization that converts a flexible, non-fluorescent molecule into a rigid and highly fluorescent one. nih.govacs.orgrsc.org

This compound is a conceptually ideal candidate for the design of such a probe. The molecule possesses both an aldehyde (an electrophile) and a primary amine (a nucleophile) within the same structure. In a non-reactive state, the molecule would likely have low fluorescence due to rotational freedom. However, in the presence of a specific analyte (e.g., a metal ion or an enzyme) that could catalyze or participate in a reaction, the probe could undergo an intramolecular cyclization between the amino and aldehyde groups. This would form a rigid, fused ring system, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism would allow for the highly sensitive detection of the target analyte. nih.govacs.org While specific probes based on this exact molecule are not yet prevalent, the underlying design principle is well-established in the development of sensors for various biological targets. nih.gov

Studies on Potential Biological Activities of Pyrrole-2-Carbaldehyde Derivatives

A wide range of biological activities has been reported for derivatives of pyrrole-2-carbaldehyde. These compounds have been shown to possess antibacterial, antifungal, and enzyme-inhibiting properties. acs.orgmdpi.comnih.gov The ability to easily synthesize a variety of derivatives from the parent scaffold allows researchers to screen for and optimize these activities.

For instance, Schiff base derivatives formed from 1H-pyrrole-2-carbohydrazide have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against C. albicans and A. niger. rsc.org Other research has focused on pyrrole derivatives containing sulfonamido moieties, which have also exhibited remarkable antifungal activity. Fused heterocyclic systems derived from pyrroles, such as pyrrolopyrimidines and pyrrolotriazines, have demonstrated broad-spectrum antimicrobial effects. mdpi.com The table below summarizes some of the key findings in this area.

| Derivative Class | Target Organism/Enzyme | Reported Activity |

| Pyrrolyl Pyrazoline Carbaldehydes | Mycobacterium tuberculosis (InhA) | Potent inhibition of the enoyl-ACP reductase (InhA) enzyme. nih.gov |

| Pyrrole-ligated 1,3,4-Oxadiazoles | Acinetobacter baumannii | Superior antibacterial activity, particularly for iodophenol-substituted derivatives. nih.gov |

| Pyrrolo[1,2-a]pyrazines | Candida spp. (multidrug-resistant) | Robust antifungal effect, potentially mediated by inhibition of HMGR. acs.org |

| Fused Pyrrolopyrimidines | Staphylococcus aureus, Candida albicans | Significant antibacterial and antifungal effects. mdpi.com |

| Pyrrole Sulfonamides | Fungi | Remarkable antifungal activity compared to standard fungicides. |

| Schiff Bases of Pyrrole-2-carbohydrazide | B. subtilis, E. coli, C. albicans | Potent antibacterial and antifungal activities. rsc.org |

Coordination Chemistry and Ligand Design with Transition Metals

The field of coordination chemistry benefits significantly from ligands derived from this compound. The presence of nitrogen and oxygen donor atoms in close proximity allows these molecules to act as efficient chelating agents for a variety of transition metals. The reaction of the carbaldehyde group with other molecules, such as amines or hydrazides, leads to the formation of Schiff bases or hydrazones, which are excellent multidentate ligands.

Research has demonstrated the synthesis of Schiff base ligands from the condensation of pyrrole-2-carboxaldehyde with amino acids. These ligands readily form stable complexes with transition metal ions such as Cu(II), Co(II), Mn(II), Zn(II), and Ni(II). jetir.org The resulting metal complexes exhibit interesting spectroscopic and electrochemical properties, which are influenced by the specific metal ion and the geometry of the coordination sphere.

Another example involves the synthesis of a ferrocenoylhydrazone derivative of pyrrole-2-carbaldehyde, which has been shown to form complexes with Zn(II), Cd(II), and Pd(II). researchgate.net The study of these complexes provides insights into the tautomeric forms of the ligand and its binding preferences.

A new tridentate pyrrole-based ligand has been synthesized and complexed with Cu(II) and Ni(II), highlighting the ongoing development of novel ligands based on the pyrrole scaffold for various catalytic and material science applications. researchgate.net

The table below provides examples of transition metal complexes with ligands derived from pyrrole-2-carbaldehyde and their characterization:

| Ligand Derivative | Transition Metal(s) | Key Findings | Reference |

| Schiff base with Alanine | Cu(II), Co(II), Mn(II), Zn(II), Ni(II) | Formation of 1:2 (metal:ligand) complexes, characterized by various spectroscopic techniques. | jetir.org |

| Ferrocenoylhydrazone | Zn(II), Cd(II), Pd(II) | Investigation of tautomerism and complexing ability, with structural studies using DFT calculations. | researchgate.net |

| Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Cu(II), Ni(II) | Synthesis of a new tridentate ligand and its corresponding metal complexes. | researchgate.net |

Anion Binding Properties and Supramolecular Receptor Design

The pyrrole N-H group is a well-established hydrogen bond donor, making pyrrole-containing molecules attractive candidates for the design of anion receptors. While the parent pyrrole molecule is a weak anion binder in solution, its affinity can be significantly enhanced by the introduction of other functional groups that can participate in binding. nih.gov

Derivatives of this compound are particularly interesting for the design of supramolecular receptors for anions. The aldehyde group can be readily converted into a Schiff base, which can act as an additional binding site. For example, a 1,8-dipyrrolecarbazole Schiff-base has been synthesized and its ability to bind various anions, including chloride, bromide, acetate, and dihydrogen phosphate, has been investigated. researchgate.net

The design of these receptors often takes inspiration from biological systems, where specific cavities and arrangements of functional groups lead to highly selective binding of target molecules. nih.govresearchgate.netresearchgate.net The development of synthetic receptors for anions is a very active area of research, with potential applications in sensing, separation, and catalysis.

The following table summarizes the key aspects of pyrrole derivatives in anion binding:

| Feature | Role in Anion Binding |

| Pyrrole N-H group | Acts as a primary hydrogen bond donor to the anion. nih.gov |

| Schiff base functionality (from carbaldehyde) | Provides additional hydrogen bonding sites and can be part of a pre-organized cavity for the anion. researchgate.net |

| Overall molecular framework | Can be designed to create a specific size and shape to selectively bind certain anions. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Pyrrole (B145914) Carbaldehydes

Currently, there is no specific literature detailing the synthesis of 1-Amino-1H-pyrrole-2-carbaldehyde. However, the existing methodologies for other N-substituted pyrrole-2-carbaldehydes can serve as a blueprint for its future synthesis.

A practical one-pot conversion of carbohydrates with primary amines in the presence of an acid has been developed to produce N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. nist.gov This Maillard-type reaction offers a sustainable route to functionalized pyrroles. nist.gov Investigating the reaction of a suitable hydrazine (B178648) derivative with carbohydrates under similar conditions could be a viable strategy to access this compound.

Furthermore, iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters has proven effective for the de novo synthesis of various pyrrole-2-carbaldehyde derivatives. mdpi.comnih.gov Adapting this methodology by employing a protected hydrazine derivative in place of an arylamine could provide a novel synthetic entry to the target molecule. The development of organocatalytic routes, which offer benefits like low toxicity and cost-effectiveness, also represents a promising direction. researchgate.net For instance, proline-catalyzed multicomponent reactions have been successfully used to synthesize N-aryl pyrrole-3-carbaldehydes, and similar strategies could be explored for 1-amino-substituted analogues. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Transformations

The presence of both an amino group at the nitrogen and a carbaldehyde function at the C2-position suggests a rich and underexplored reactivity for this compound. The aldehyde group is a versatile handle for various transformations, including condensation reactions to form Schiff bases, which can be intermediates for more complex heterocyclic systems. researchgate.net For instance, 1-vinyl-1H-pyrrole-2-carbaldehydes react with o-phenylenediamine (B120857) to form 1-vinylpyrrole-benzimidazole ensembles. researchgate.net Similar condensations with this compound could lead to novel N-amino-pyrrole-fused heterocycles.

The N-amino group itself can be a site for further functionalization. Its nucleophilicity could be exploited in reactions with various electrophiles. Moreover, the N-N bond opens up possibilities for unique rearrangements or fragmentation reactions, potentially leading to the formation of different heterocyclic cores. The reactivity of 1H-pyrrole-2-carbaldehyde has been investigated in the presence of TDAE (tetrakis(dimethylamino)ethylene), leading to the formation of carbanions and subsequent reactions. researchgate.net Studying the behavior of the 1-amino derivative under similar electron-transfer conditions could reveal novel reactivity patterns.

Recent studies have shown that pyrrole-2-carbaldehyde derivatives can undergo base-promoted [4+2] annulation reactions with β,γ-unsaturated α-ketoesters and o-hydroxyphenyl propargylamines to synthesize highly substituted indolizine (B1195054) derivatives. orgsyn.orgnih.gov Investigating the participation of this compound in such cycloaddition reactions could provide access to novel classes of nitrogen-rich fused heterocyclic systems.

Integration of Advanced Computational Approaches for Predictive Chemical Design

Given the lack of experimental data, computational chemistry stands as a powerful tool to predict the properties and reactivity of this compound. Density functional theory (DFT) calculations can be employed to understand its molecular structure, electronic properties, and spectroscopic characteristics. hmdb.ca Such studies can provide insights into the influence of the N-amino group on the aromaticity and electron distribution of the pyrrole ring and the reactivity of the aldehyde group.

Computational methods like field-based quantitative structure-activity relationship (FB-QSAR) have been used to design novel pyrrole derivatives as enzyme inhibitors. hxchem.netnih.gov By creating a computational model of this compound, its potential as a ligand for various biological targets could be assessed in silico. This predictive approach can guide synthetic efforts towards derivatives with enhanced biological activity, saving significant time and resources. Molecular docking and molecular dynamics (MD) simulations can further elucidate the binding modes and stability of these designed compounds within the active sites of proteins, such as cyclooxygenase (COX) enzymes or tubulin. hxchem.netnih.govresearchgate.net

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Catalysis

The pyrrole-2-carbaldehyde scaffold is a known pharmacophore present in compounds with a wide range of biological activities, including antibacterial and anticancer properties. mdpi.comprepchem.com The unique structural feature of an N-amino group in this compound makes it an attractive candidate for exploration in chemical biology. It could serve as a precursor for novel bioactive molecules, and its derivatives could be evaluated for their therapeutic potential. uni.lu For example, pyrrole derivatives have been investigated as dual inhibitors of COX-1 and COX-2 enzymes, and as inhibitors of tubulin polymerization. hxchem.netnih.govresearchgate.net

In materials science, pyrrole-containing compounds are precursors to conducting polymers. hmdb.ca The N-amino group in this compound could be exploited to synthesize novel polymers with unique electronic or coordination properties. The aldehyde functionality allows for its incorporation into larger polymeric structures through various condensation polymerization techniques.

In the field of catalysis, pyrrole derivatives can act as ligands for metal catalysts. The N-amino and aldehyde functionalities of this compound could coordinate to metal centers, creating novel catalytic species. The electronic properties of the pyrrole ring, modulated by the N-amino group, could influence the catalytic activity and selectivity of the resulting metal complexes.

Compound Information

| Compound Name |

| This compound |

| 1H-Pyrrole-2-carbaldehyde |

| 1-Vinyl-1H-pyrrole-2-carbaldehyde |

| N-aryl pyrrole-3-carbaldehydes |

| Pyrrole-2-carbaldehyde |

| o-phenylenediamine |

| Indolizine |

| Tubulin |

| Cyclooxygenase (COX) |

| Tetrakis(dimethylamino)ethylene (TDAE) |

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6N2O | PubChem |

| SMILES | C1=CN(C(=C1)C=O)N | PubChem |

| InChI | InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2 | PubChem |

| InChIKey | UPQQOGZJLNUIQV-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 0.8 | PubChem |

| Monoisotopic Mass | 110.04801 Da | PubChem |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Amino-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via organocascade reactions using chiral catalysts like (S)-α,α-diphenylprolinol trimethylsilyl ether. Key steps involve iminium-enolate intermediates to enable enantioselective formation of pyrrole derivatives. Yield optimization requires precise control of reaction temperature (20–25°C), anhydrous conditions, and stoichiometric ratios of aldehydes and amines. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on / NMR (to identify aldehyde protons at δ 9.5–10.0 ppm and pyrrole ring carbons) and HRMS for molecular ion validation. Single-crystal X-ray diffraction (using SHELX programs) resolves hydrogen-bonding networks, such as N–H⋯O interactions in dimeric motifs. FT-IR confirms the aldehyde carbonyl stretch (~1700 cm) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile building block for synthesizing 5,6-dihydroindolizines via [3+2] cycloadditions. The aldehyde group enables further functionalization (e.g., condensation with amines for Schiff bases or nucleophilic additions). Its use in enantioselective organocatalysis is documented for pharmaceutical intermediates targeting kinase inhibitors .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) in pyrrole-aldehyde derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Computational modeling (DFT at the B3LYP/6-31G* level) predicts stable tautomers. Cross-validate with X-ray crystallography to resolve ambiguities in substituent positioning .

Q. What strategies mitigate instability of this compound during storage or reactions?

- Methodological Answer : The compound is prone to oxidation and moisture-induced decomposition. Store at 2–8°C under inert gas (argon). For reactions, use freshly distilled solvents and stabilize the aldehyde group via in situ protection (e.g., acetal formation). Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .

Q. How to design organocascade reactions using this compound for complex heterocycles like pyrroloazepines?

- Methodological Answer : Leverage the aldehyde’s electrophilicity to initiate Michael additions with enolizable ketones, followed by intramolecular cyclization. Optimize catalyst loading (5–10 mol% of Jørgensen-Hayashi catalyst) and solvent polarity (THF or toluene) to control stereoselectivity. Monitor reaction progress via TLC and isolate intermediates via column chromatography .

Q. What computational tools aid in predicting reactivity and regioselectivity of pyrrole-aldehyde derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to study interactions with biological targets like kinase domains. For regioselectivity, use Fukui function analysis (Gaussian 09) to identify nucleophilic/electrophilic sites. Machine learning platforms (e.g., Chemprop) predict reaction outcomes based on Hammett constants and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.